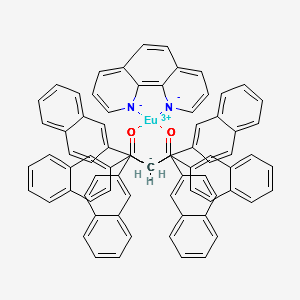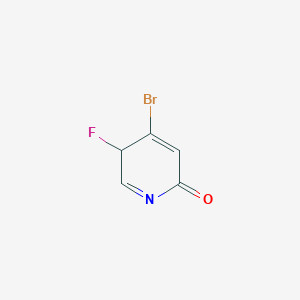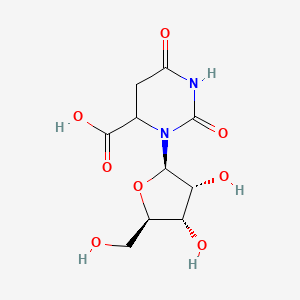
Trans-l-diaminocyclohexane oxalatoplatinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-l-diaminocyclohexane oxalatoplatinum involves the reaction of oxalic acid with trans-l-diaminocyclohexane platinum(II) dichloride. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired oxalate complex .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. The production process is optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Trans-l-diaminocyclohexane oxalatoplatinum undergoes several types of chemical reactions, including:
Substitution Reactions: The oxalate ligand can be substituted with other ligands, such as chloride or water, under specific conditions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, water, and various organic ligands. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with chloride ions result in the formation of trans-l-diaminocyclohexane platinum(II) chloride .
Applications De Recherche Scientifique
Trans-l-diaminocyclohexane oxalatoplatinum has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of trans-l-diaminocyclohexane oxalatoplatinum involves the formation of platinum-DNA adducts, which inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The compound primarily targets rapidly dividing cells, making it effective against various types of cancer . The diaminocyclohexane ligand enhances the drug’s ability to evade DNA repair mechanisms, contributing to its efficacy .
Comparaison Avec Des Composés Similaires
Trans-l-diaminocyclohexane oxalatoplatinum is unique among platinum-based drugs due to its diaminocyclohexane ligand, which imparts distinct chemical and biological properties. Similar compounds include:
This compound is particularly effective against cisplatin-resistant cancers, highlighting its unique mechanism of action and therapeutic potential .
Propriétés
Formule moléculaire |
C8H16N2O4Pt |
|---|---|
Poids moléculaire |
399.31 g/mol |
Nom IUPAC |
cyclohexane-1,2-diamine;oxalic acid;platinum |
InChI |
InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6); |
Clé InChI |
OGAPHRMCCQCJOE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)N)N.C(=O)(C(=O)O)O.[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12354590.png)
![2-Methylthieno[3,2-c][1,5]benzodiazepin-4-one](/img/structure/B12354598.png)
![tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate; tert-butyl N-[(1S,2S)-2-hydroxycyclopentyl]carbamate](/img/structure/B12354603.png)



![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12354634.png)
![(2R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate](/img/structure/B12354635.png)


![5-[(1R,2S,4R,5R,6R,7R,10S,11S,14S,16R)-5-acetyl-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12354651.png)
![4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)pyrazolidine-3-carboxamide](/img/structure/B12354658.png)

